2,2-dimethyl-4-(3-fluorophenyl)-5-{4-(methylsulfinyl)phenyl}-3(2H)-furanone is a synthetic organic compound primarily investigated for its potential as a nonsteroidal anti-inflammatory drug (NSAID) []. It belongs to the class of furanone derivatives, characterized by a five-membered ring containing four carbon atoms and one oxygen atom. While its specific source within the scientific literature is not explicitly mentioned, its development stems from research focused on identifying novel NSAIDs with improved efficacy and safety profiles compared to existing treatments [].
4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl) furan-3(2H)-one is a synthetic organic compound notable for its structural complexity and potential applications in medicinal chemistry. This compound features a furan ring that is substituted with a fluorophenyl group and a methylsulfinyl phenyl group, making it of significant interest in various research fields, particularly in drug development and chemical biology. The molecular formula for this compound is , and its molecular weight is approximately 334.40 g/mol.
The synthesis of 4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl) furan-3(2H)-one typically involves several key steps:
In industrial settings, the synthesis may be scaled up using continuous flow chemistry or automated synthesis techniques to improve efficiency and reduce costs. Environmental considerations are also taken into account, aiming for greener synthesis pathways whenever possible.
The molecular structure of 4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl) furan-3(2H)-one can be described as follows:
The unique arrangement of these substituents contributes to the compound's chemical properties and biological activity .
4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl) furan-3(2H)-one can participate in various chemical reactions:
The mechanism of action for 4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl) furan-3(2H)-one involves its interaction with biological targets:
The presence of fluorine enhances lipophilicity, which may improve bioavailability in pharmacological applications .
4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl) furan-3(2H)-one has several potential applications:
This compound exemplifies how modifications at specific positions on a molecular framework can significantly influence both chemical behavior and biological activity, making it an exciting subject for ongoing research in medicinal chemistry and related fields.
The target compound 4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfinyl)phenyl)furan-3(2H)-one (CAS: 301693-70-9) belongs to the 3(2H)-furanone subclass, characterized by a five-membered γ-lactone ring with a non-aromatic conjugated system. Its IUPAC name systematically denotes:
Structural taxonomy:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
CAS Registry Number | 301693-70-9 |
IUPAC Name | 4-(3-fluorophenyl)-2,2-dimethyl-5-[4-(methylsulfinyl)phenyl]-2,3-dihydrofuran-3-one |
Molecular Formula | C₁₉H₁₇FO₃S |
Molecular Weight | 344.41 g/mol |
SMILES | CS(=O)C1=CC=C(C2=C(C3=CC(F)=CC=C3)C(=O)C(C)(C)O2)C=C1 |
InChIKey | HTGQQMHYRFTDJD-UHFFFAOYSA-N |
Diaryl furanones emerged as privileged scaffolds in NSAID development following the 1999 launch of rofecoxib (a 4,5-diaryl-2(5H)-furanone derivative). Key evolutionary stages:
Table 2: Evolution of Key Diaryl Furanone Therapeutics
Compound | Substituents | Therapeutic Target | Innovation |
---|---|---|---|
Rofecoxib | 4-(Methylsulfonyl)phenyl, 3-phenyl | COX-2 inhibitor | First diaryl furanone NSAID |
Polmacoxib (CCF-1010) | 4-(Aminosulfonyl)phenyl, 3-fluorophenyl | COX-2 inhibitor | Sulfonyl → sulfinyl optimization |
Target Compound | 4-(Methylsulfinyl)phenyl, 3-fluorophenyl | COX-2 intermediate | Chiral sulfoxide synthon |
This furanone derivative bridges chemical synthesis and biological evaluation:
Table 3: Physicochemical and Drug-Likeness Properties
Property | Value | Significance |
---|---|---|
Boiling Point | 500.8 ± 50.0 °C (predicted) | Thermal stability in synthesis |
Density | 1.34 ± 0.1 g/cm³ | Compatibility with solid formulations |
Storage Stability | 2–8°C (sealed) | Prevents sulfoxide degradation |
Topological Polar Surface Area | 56.7 Ų | Balance of permeability/solubility |
The compound exemplifies "molecular editing" in NSAID development, where minor modifications (e.g., sulfinyl → sulfonyl) yield clinically significant bioactivity shifts [8] [10]. Its crystalline stability under cold-chain conditions further enables scalable manufacturing [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: